

Lck inhibitor 2 IC50 values for Src family kinases

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Compound of Interest		
Compound Name:	Lck inhibitor 2	
Cat. No.:	B1674660	Get Quote

Introduction: Lck and the Src Family of Kinases

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1] It is primarily expressed in T-cells and Natural Killer (NK) cells. Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, which is crucial for T-cell development and activation.[2][3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR-associated CD3 and ζ -chains, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3]

The Src family of kinases (SFKs) is the largest family of non-receptor tyrosine kinases, comprising nine members in humans: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[4] These kinases are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, adhesion, and migration.[5] SFKs are characterized by a conserved structure containing SH2, SH3, and tyrosine kinase domains.[5] Their activation is tightly regulated, and dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5][6] Given their central role in cellular signaling, SFKs are important targets for therapeutic intervention.

Inhibitory Profile of Lck Inhibitor 2

"Lck Inhibitor 2" is described as a multi-target tyrosine kinase inhibitor.[7] Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.



The table below summarizes the reported IC50 values for "**Lck Inhibitor 2**" against several kinases, including members of the Src family. It is important to note that different sources may refer to compounds with similar names but distinct profiles. For clarity, data from two distinct compound profiles, both referred to as "Lck Inhibitor," are presented.

Table 1: IC50 Values of Lck Inhibitors for Various Kinases

Kinase Target	Kinase Family	Lck Inhibitor 2 IC50 (nM)[7]	Lck Inhibitor IC50 (nM)[4][8]
Lck	Src Family	13	7
Lyn	Src Family	3	21
Src	Src Family	Not Reported	42
Btk	Tec Family	9, 26 (conflicting data)	Not Reported
Txk	Tec Family	2	Not Reported
Syk	Syk Family	Not Reported	200

Data presented is derived from cell-free biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC50 value of an inhibitor requires a robust and reproducible experimental method. While the specific protocol used for "**Lck inhibitor 2**" is not publicly detailed, a standard biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly employed. The following provides a detailed, representative methodology.

Objective: To determine the in vitro potency (IC50) of **Lck Inhibitor 2** against a panel of Src family kinases.

Materials:

Recombinant human kinase enzymes (e.g., Lck, Src, Lyn, Fyn)



- · Specific peptide substrate for each kinase
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Lck Inhibitor 2, serially diluted in DMSO
- Detection reagents (e.g., Lanthanide-labeled anti-phosphopeptide antibody and a fluorescently tagged acceptor molecule for TR-FRET)
- Assay plates (e.g., low-volume 384-well plates)
- Plate reader capable of time-resolved fluorescence detection

Methodology:

- Compound Preparation:
 - Prepare a stock solution of Lck Inhibitor 2 in 100% DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point, 3-fold dilutions) for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Kinase Reaction:
 - Add the kinase reaction buffer to the wells of the assay plate.
 - Add the serially diluted Lck Inhibitor 2 or DMSO (for positive and negative controls) to the appropriate wells.
 - Add the specific peptide substrate to all wells.
 - Initiate the kinase reaction by adding a mixture of the recombinant kinase enzyme and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure competitive binding can be accurately measured.



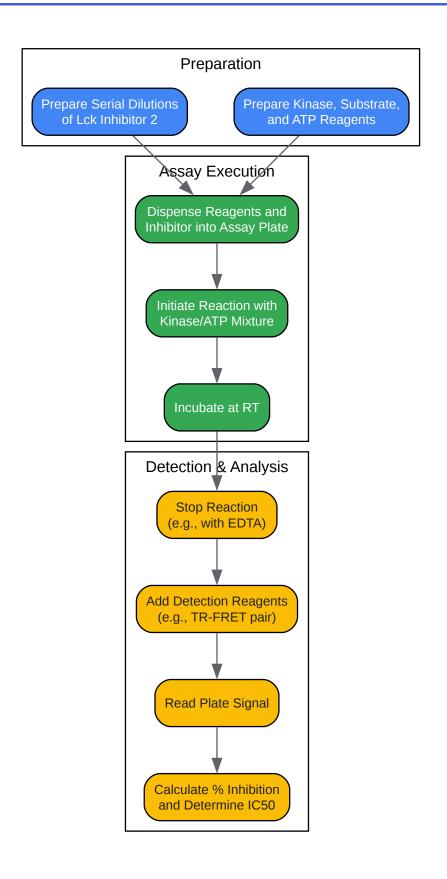
 Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60-120 minutes).

Signal Detection:

- Stop the kinase reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ required for kinase activity.
- Add the detection reagents (e.g., TR-FRET antibody pair) to the wells.
- Incubate the plate for the recommended time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition and Analysis:
 - Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.
 - Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no enzyme) controls.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal doseresponse) curve using appropriate software (e.g., GraphPad Prism).

Below is a diagram illustrating the general workflow for determining IC50 values.





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Caption: General workflow for an in vitro kinase assay to determine IC50 values.

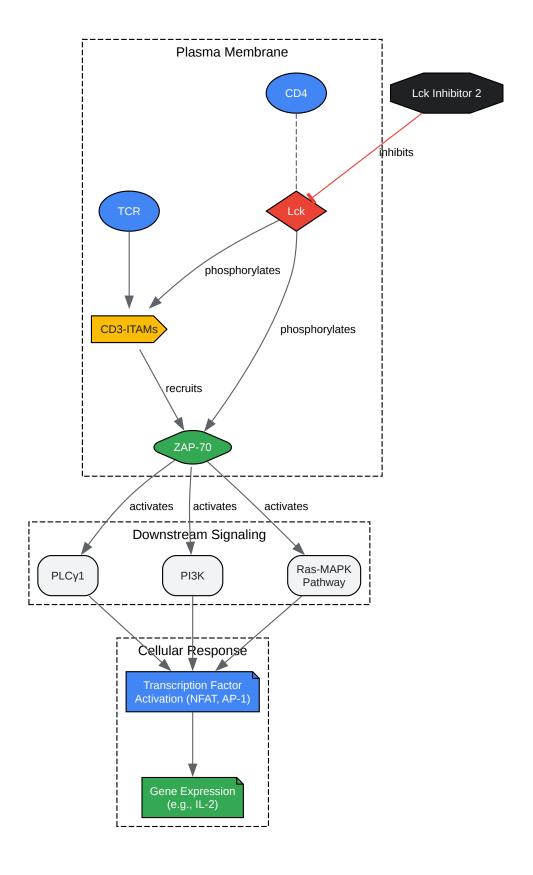


Signaling Pathways Involving Src Family Kinases

Src family kinases are integral components of numerous signaling pathways.[9] In T-lymphocytes, Lck is the primary SFK involved in initiating the TCR signaling cascade. Inhibition of Lck can effectively block T-cell activation, making it a therapeutic target for autoimmune diseases and T-cell malignancies.[3]

The diagram below illustrates a simplified representation of the Lck-mediated T-cell receptor signaling pathway.





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Caption: Simplified T-Cell Receptor (TCR) signaling pathway mediated by Lck.



This pathway highlights key events:

- TCR engagement with an antigen-MHC complex brings the co-receptor (e.g., CD4) associated Lck into proximity.
- Lck becomes activated and phosphorylates ITAM motifs on the CD3 chains.[1]
- Phosphorylated ITAMs recruit another kinase, ZAP-70, which is subsequently activated by Lck.[1]
- Activated ZAP-70 phosphorylates downstream adaptors, leading to the activation of multiple signaling branches, including the PLCy1, PI3K, and Ras-MAPK pathways.[2]
- These pathways culminate in the activation of transcription factors like NFAT and AP-1, driving gene expression (e.g., Interleukin-2) and resulting in T-cell activation and proliferation.[2]

Lck Inhibitor 2, by binding to the ATP pocket of Lck, prevents the initial phosphorylation events, thereby blocking the entire downstream cascade.

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